Zamicastat enantiomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

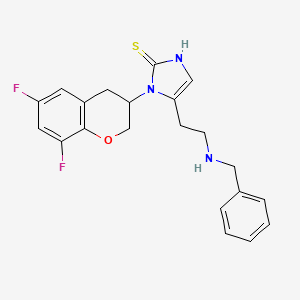

Zamicastat is a chiral compound with two non-superimposable mirror-image enantiomers (R- and S-configurations). Enantiomers, despite identical molecular formulas, often exhibit distinct biological activities due to their interactions with chiral biological targets . For instance, one enantiomer may demonstrate enhanced therapeutic efficacy, while the other could be inactive or even toxic. The development of single-enantiomer drugs, termed "chiral switches," aims to optimize pharmacokinetics, reduce side effects, and improve dosing precision .

Zamicastat’s enantiomers are hypothesized to differ in their binding affinities to target receptors, similar to other chiral pharmaceuticals. Studies on enantiomer-specific activity emphasize the importance of stereochemical analysis during drug development .

準備方法

The preparation of Zamicastat enantiomers involves several synthetic routes and reaction conditions. One common method for separating enantiomers is through enantiomer separation by inclusion complexation with a chiral host compound . Other methods include enantiomer separation using biological methods and high-performance liquid chromatography (HPLC) chromatography using a column containing a chiral stationary phase . Industrial production methods often involve large-scale chromatography and crystallization-based methods for chiral separation .

化学反応の分析

Metabolic Reactions and Biotransformation

Zamicastat undergoes hepatic metabolism via CYP2D6 and CYP3A4, producing active metabolites:

-

BIA 5-453 : Formed through O-demethylation, retaining DBH inhibitory activity.

-

BIA 5-961 : Generated via N-desmethylation, with reduced potency .

Plasma and urinary metabolite profiles reveal stereochemical preferences:

-

Plasma : Zamicastat predominates (157.8 ± 19.1 ng/mL).

-

Urine : Metabolites BIA 5-453 (887.6 ± 179.8 μg/24h) and BIA 5-961 (871.3 ± 149.1 μg/24h) are excreted renally .

Stereoselective binding to human serum albumin (HSA) enhances (R)-enantiomer stability, prolonging its half-life compared to the (S)-form .

Stereochemical Influences on Reactivity

The (R)-enantiomer’s pharmacological superiority arises from:

-

Hydrolysis resistance : Enhanced stability in aqueous environments due to steric shielding of the thioether group.

-

Enzyme inhibition kinetics : (R)-Zamicastat binds DBH with 8-fold higher affinity than the (S)-enantiomer, reducing norepinephrine synthesis in sympathetic neurons .

In vitro studies demonstrate enantiomer-specific effects:

Pharmacodynamic Interactions

Zamicastat’s reactivity extends to modulating sympathetic nervous system (SNS) biomarkers:

-

Catecholamine modulation : Reduces cardiac norepinephrine by 42% and increases dopamine by 68% in hypertensive models .

-

Inflammatory markers : Lowers plasma CRP (−34%), IL-17α (−28%), and MCP-1 (−22%) via SNS downregulation .

Zamicastat’s enantiomeric specificity underscores the importance of stereochemistry in drug design. Its synthesis, metabolism, and target engagement are intricately linked to chiral control, offering insights for developing next-generation DBH inhibitors. Future research should explore covalent modification strategies to further enhance enantiomer stability and selectivity.

科学的研究の応用

Zamicastat has been extensively studied for its scientific research applications in various fields. In medicine, it has been investigated for its potential to treat pulmonary arterial hypertension by modulating the sympathetic nervous system . In biology, it has been used to study the effects of dopamine beta-hydroxylase inhibition on noradrenaline biosynthesis . Additionally, Zamicastat has applications in chemistry for studying chiral separations and enantiomeric purity .

作用機序

The mechanism of action of Zamicastat involves the inhibition of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to noradrenaline . By inhibiting this enzyme, Zamicastat reduces the levels of noradrenaline in peripheral sympathetic nerves, leading to decreased sympathetic nervous system activity . This mechanism is particularly beneficial in conditions such as hypertension and chronic heart failure, where excessive sympathetic activity is a contributing factor .

類似化合物との比較

Substituted Aryl Benzylamines

Structural Similarity : Substituted aryl benzylamines, like Zamicastat, feature a chiral center critical for target engagement. Enantiomer A (R-configuration) of compound 31 (Figure 10, ) demonstrated superior potency in inhibiting 17β-hydroxysteroid dehydrogenase compared to its S-counterpart.

Key Findings :

- Enantiomer A (R-(-)-) : IC₅₀ = 1.2 nM (vs. S-(+)- = 15.6 nM).

- Mechanistic Insight : The R-enantiomer’s allyl group orientation enhances hydrophobic interactions in the enzyme’s active site .

Comparison to Zamicastat :

Like Zamicastat, the R-enantiomer of substituted aryl benzylamines shows a >10-fold increase in activity, underscoring the importance of stereochemistry in drug design.

Indole-Acyl Derivatives (D3 Receptor Ligands)

Structural Similarity : These compounds share a chiral indole-piperazine scaffold. The (−)-enantiomers of derivatives 40 and 46 exhibited high selectivity for the D3 receptor .

Key Findings :

| Compound | Enantiomer | Ki (D3 Receptor) | Selectivity (D2/D3) |

|---|---|---|---|

| (−)-40 | R-config | 1.84 nM | 583 |

| (−)-46 | R-config | 1.40 nM | 736 |

14-Hydroxyretinoids (14-HRR)

Structural Similarity : 14-HRR enantiomers (14R and 14S) differ in hydroxyl group orientation. Despite structural chirality, both enantiomers showed comparable activity in B-cell survival assays, with 14R being marginally more potent .

Key Findings :

- 14R : EC₅₀ = 7 × 10⁻⁷ M

- 14S : EC₅₀ = 1.6 × 10⁻⁶ M

Comparison to Zamicastat :

Unlike 14-HRR, Zamicastat’s enantiomers may exhibit stark differences in activity, necessitating rigorous enantiomeric separation.

Environmental Chiral Pesticides

Functional Contrast : While pharmaceuticals like Zamicastat prioritize enantiomer-specific efficacy, environmental studies on pesticides (e.g., fipronil) found racemic mixtures caused similar aquatic toxicity, negating the need for enantiopure formulations .

特性

分子式 |

C21H21F2N3OS |

|---|---|

分子量 |

401.5 g/mol |

IUPAC名 |

4-[2-(benzylamino)ethyl]-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28) |

InChIキー |

ZSSLCFLHEFXANG-UHFFFAOYSA-N |

正規SMILES |

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。